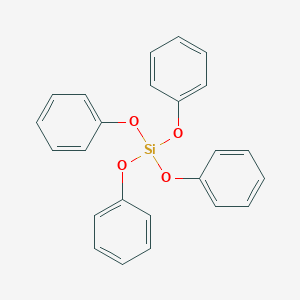

Tetraphenoxysilane

Description

Properties

IUPAC Name |

tetraphenyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLSSRLDGACTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O[Si](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O4Si | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026129 | |

| Record name | Tetraphenoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraphenoxysilane appears as white powder or light pink chunky solid. (NTP, 1992) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

784 °F at 760 mmHg (NTP, 1992) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.141 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.975 mmHg (NTP, 1992) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1174-72-7 | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraphenoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPHENOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1L8O3QUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

118 to 120 °F (NTP, 1992) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetraphenoxysilane for Academic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes to tetraphenoxysilane, a key intermediate in organosilicon chemistry with emerging applications in materials science and drug delivery. The following sections detail established experimental protocols, reaction mechanisms, and characterization data to support academic and industrial research endeavors.

Introduction

This compound, Si(OPh)₄, is a tetravalent organosilicon compound characterized by a central silicon atom bonded to four phenoxy groups. Its unique properties, including thermal stability and well-defined reactivity, make it a valuable precursor for the synthesis of silica-based materials, hybrid organic-inorganic polymers, and as a component in the development of novel drug delivery systems. This guide will focus on three primary methods for its synthesis: the reaction of silicon tetrachloride with phenol, the transesterification of tetraethoxysilane (TEOS) with phenol, and the direct synthesis from elemental silicon and phenol.

Synthetic Methodologies

This section provides detailed experimental protocols for the three main synthetic routes to this compound. All quantitative data are summarized in Table 1 for ease of comparison.

Synthesis from Silicon Tetrachloride and Phenol

This is the most common and direct method for the preparation of this compound. The reaction involves the nucleophilic substitution of the chloride ions on silicon tetrachloride by the phenoxide ion.

Experimental Protocol:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagents: To the flask, add a solution of phenol (37.6 g, 0.4 mol) in 200 mL of dry toluene.

-

Reaction: The flask is cooled in an ice bath to 0 °C. Silicon tetrachloride (17.0 g, 0.1 mol) is dissolved in 50 mL of dry toluene and added dropwise to the phenol solution over a period of 1 hour with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure complete reaction. The evolution of hydrogen chloride gas will be observed.

-

Work-up: The reaction mixture is cooled to room temperature, and the precipitated ammonium chloride (if a base was used to trap HCl) is removed by filtration. The filtrate is washed successively with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or a hexane/toluene mixture to afford white crystalline needles.[1][2][3][4][5][6]

Synthesis via Transesterification of Tetraethoxysilane (TEOS)

This method offers a milder alternative to the silicon tetrachloride route, avoiding the generation of corrosive hydrogen chloride gas. The reaction is typically catalyzed by an acid or a base.

Experimental Protocol:

-

Reaction Setup: A 250 mL round-bottom flask is fitted with a distillation head, a condenser, and a receiving flask. The setup is equipped with a magnetic stirrer and a heating mantle.

-

Reagents: The flask is charged with tetraethoxysilane (TEOS) (20.8 g, 0.1 mol), phenol (41.4 g, 0.44 mol), and a catalytic amount of a suitable catalyst, such as p-toluenesulfonic acid (0.1 g) or sodium phenoxide.

-

Reaction: The mixture is heated to 120-140 °C with stirring. The ethanol byproduct is continuously removed by distillation to drive the reaction to completion. The progress of the reaction can be monitored by observing the amount of ethanol collected.

-

Reaction Completion: The reaction is considered complete when no more ethanol distills over.

-

Purification: The reaction mixture is cooled to room temperature. The excess phenol can be removed by vacuum distillation. The remaining crude product is then purified by recrystallization from ethanol or hexane to yield pure this compound.[7][8][9][10][11]

Direct Synthesis from Elemental Silicon and Phenol

This method represents a more atom-economical approach, directly utilizing elemental silicon. The reaction is typically carried out at high temperatures and requires a copper catalyst.

Experimental Protocol:

-

Catalyst Preparation: A contact mass is prepared by sintering a mixture of 9:1 w/w silicon-copper powder in a stream of hydrogen at high temperature. This process activates the silicon surface.[12]

-

Reaction Setup: The reaction can be performed in a flow system or an autoclave. For a laboratory-scale autoclave reaction, the activated silicon-copper catalyst is placed in the autoclave.

-

Reagents: Anhydrous phenol is added to the autoclave.

-

Reaction: The autoclave is pressurized with hydrogen and heated to 300-350 °C.[12] The reaction is maintained at this temperature for several hours with stirring.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The excess phenol is removed by vacuum distillation. The crude this compound is then purified by vacuum distillation or recrystallization to yield the final product. A yield of up to 79% has been reported for this method.[12]

| Synthesis Method | Key Reactants | Catalyst/Conditions | Typical Yield | Byproducts |

| From SiCl₄ | Silicon tetrachloride, Phenol | Anhydrous, Reflux in Toluene | High | Hydrogen Chloride (HCl) |

| Transesterification | Tetraethoxysilane (TEOS), Phenol | Acid or Base catalyst, 120-140 °C | Good to High | Ethanol |

| Direct Synthesis | Elemental Silicon, Phenol | Copper catalyst, 300-350 °C, H₂ pressure | Up to 79%[12] | Hydrogen (H₂) |

Table 1: Comparison of Synthetic Methods for this compound

Reaction Mechanisms and Logical Relationships

The synthesis of this compound proceeds through distinct mechanistic pathways depending on the chosen synthetic route.

Nucleophilic Substitution of Silicon Tetrachloride

The reaction of silicon tetrachloride with phenol is a classic example of nucleophilic substitution at a silicon center. The lone pair of electrons on the oxygen atom of the phenoxide ion attacks the electrophilic silicon atom, leading to the displacement of a chloride ion. This process occurs in a stepwise manner until all four chlorine atoms are replaced by phenoxy groups. The reaction is driven forward by the formation of the stable Si-O bond and the removal of HCl gas.

Caption: Stepwise nucleophilic substitution of SiCl₄.

Transesterification of TEOS

The transesterification of TEOS with phenol can be either acid or base-catalyzed.

-

Acid Catalysis: The acid protonates the ethoxy group, making it a better leaving group. Phenol then acts as a nucleophile, attacking the silicon center.

-

Base Catalysis: A base, such as sodium phenoxide, deprotonates phenol to form the more nucleophilic phenoxide ion, which then attacks the silicon atom of TEOS.

The reaction equilibrium is shifted towards the product by the removal of the ethanol byproduct.[7][9]

Caption: Acid and base-catalyzed transesterification.

Direct Synthesis from Silicon

The mechanism of the direct reaction between silicon and phenol is complex and is believed to proceed through a series of surface-mediated reactions. The copper catalyst plays a crucial role in activating the silicon surface, possibly through the formation of copper silicide intermediates. Phenol is thought to react with these active sites, leading to the formation of Si-O bonds and the release of hydrogen gas.[1][12][13]

Caption: Proposed pathway for direct synthesis.

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the four phenyl groups. The chemical shifts and splitting patterns will be indicative of the substitution on the benzene rings. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the different carbon environments in the phenyl groups. |

| ²⁹Si NMR | The silicon-29 NMR spectrum is a powerful tool for characterizing organosilicon compounds. This compound should exhibit a single resonance in a characteristic region for tetraalkoxy- and tetraaryloxysilanes. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the Si-O-C linkages (around 1090-1110 cm⁻¹) and the aromatic C-H and C=C bonds of the phenyl groups. |

| Mass Spectrometry (MS) | Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. |

Table 2: Spectroscopic Characterization of this compound

Applications in Academic Research and Drug Development

While direct applications of this compound in drug formulations are not widespread, its role as a versatile precursor is of significant interest to researchers in drug development and materials science.

-

Precursor for Silica-Based Nanomaterials: this compound can be used in sol-gel processes to synthesize silica nanoparticles (SNPs) and mesoporous silica nanoparticles (MSNs). These materials are extensively investigated as drug delivery vehicles due to their high surface area, tunable pore size, and biocompatibility.[14] The phenoxy leaving groups can offer different hydrolysis and condensation kinetics compared to the more common alkoxysilanes like TEOS.

-

Hybrid Organic-Inorganic Materials: The phenyl groups in this compound can be functionalized to introduce specific properties or to act as attachment points for drug molecules or targeting ligands. This allows for the creation of hybrid materials with tailored functionalities for controlled drug release and targeted delivery.[15][16][17]

-

Surface Modification of Biomaterials: this compound can be used to modify the surface of biomaterials to improve their biocompatibility or to introduce specific functionalities. For example, it can be used to create hydrophobic or hydrophilic coatings on implants or other medical devices.

The workflow for utilizing this compound in the development of a drug delivery system is illustrated below.

Caption: Workflow from synthesis to application.

Conclusion

This guide has provided a detailed overview of the synthesis of this compound for academic research, with a focus on its relevance to drug development and materials science. By presenting clear experimental protocols, mechanistic insights, and characterization data, this document aims to facilitate further research and innovation in the field of organosilicon chemistry and its biomedical applications. The choice of synthetic method will depend on factors such as available starting materials, desired scale, and tolerance for specific byproducts. Each route offers a viable pathway to this versatile and valuable chemical intermediate.

References

- 1. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]

- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 3. Purification [chem.rochester.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. studylib.net [studylib.net]

- 6. youtube.com [youtube.com]

- 7. Transesterification - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 165. The reactions of silicon with dihydric phenols: the direct synthesis of silicon-containing heterocycles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. Direct Synthesis of Silicon Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in nanogels for drug delivery and biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 16. Advances in Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetraphenyl Orthosilicate (CAS Number: 1174-72-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of Tetraphenyl Orthosilicate (CAS No. 1174-72-7). While this document will detail available information regarding its synthesis, purification, and analytical characterization, it is important to note that publicly available data on its biological activity, mechanism of action, and specific effects on signaling pathways are currently limited. This guide aims to consolidate the existing knowledge and provide a framework for future research and development.

Chemical Identification and Physical Properties

Tetraphenyl orthosilicate, also known as tetraphenoxysilane, is an organosilicon compound with the central silicon atom bonded to four phenoxy groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1174-72-7 |

| Molecular Formula | C₂₄H₂₀O₄Si |

| Molecular Weight | 400.50 g/mol [1] |

| IUPAC Name | Tetraphenyl silicate |

| Synonyms | This compound, Phenyl silicate |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, white powder or light pink chunky solid.[2] | PubChem |

| Melting Point | 47-50 °C (117-122 °F) | ChemSrc[3] |

| Boiling Point | 467.3 ± 18.0 °C at 760 mmHg[3] | ChemSrc |

| Density | 1.2 ± 0.1 g/cm³[3] | ChemSrc |

| Flash Point | 160.4 ± 23.1 °C[3] | ChemSrc |

| Solubility | Insoluble in water.[4] Soluble in most common organic solvents like benzene, acetone, and ether. | CAMEO Chemicals, Google Patents |

| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | ChemSrc[3] |

Synthesis and Purification

Synthesis

The primary method for synthesizing tetraphenyl orthosilicate involves the reaction of silicon tetrachloride (SiCl₄) with phenol (C₆H₅OH)[5]. The overall reaction is as follows:

SiCl₄ + 4 C₆H₅OH → Si(OC₆H₅)₄ + 4 HCl

A general experimental protocol, based on descriptions in patent literature, is provided below.

Experimental Protocol: Synthesis of Tetraphenyl Orthosilicate

-

Reaction Setup: A reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel is charged with a suitable inert solvent such as toluene or xylene.

-

Reactant Addition: Phenol is dissolved in the solvent. Silicon tetrachloride is then added dropwise to the phenol solution while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature. To drive the reaction to completion and remove the hydrogen chloride byproduct, a stream of inert gas (e.g., nitrogen) can be bubbled through the reaction mixture, or a base (e.g., pyridine) can be added to act as an HCl scavenger.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by the cessation of HCl evolution.

-

Work-up: After cooling, the reaction mixture may be filtered to remove any precipitated salts (if a base was used). The solvent is then removed under reduced pressure to yield the crude tetraphenyl orthosilicate.

Figure 1: General workflow for the synthesis of Tetraphenyl Orthosilicate.

Purification

Recrystallization is a common method for purifying solid organic compounds like tetraphenyl orthosilicate. The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization of Tetraphenyl Orthosilicate

-

Solvent Selection: A suitable solvent is one in which tetraphenyl orthosilicate has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen for recrystallization include ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate[6].

-

Dissolution: The crude tetraphenyl orthosilicate is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation[7][8][9][10][11].

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of tetraphenyl orthosilicate and identify any volatile impurities.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of tetraphenyl orthosilicate is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms) is used. The oven temperature program would typically start at a low temperature, ramp up to a high temperature to ensure elution of the compound, and then hold.

-

MS Conditions: An electron ionization (EI) source is commonly used. The mass spectrometer would be set to scan a mass range appropriate for the molecular weight of tetraphenyl orthosilicate and its expected fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A small amount of the purified tetraphenyl orthosilicate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the four phenyl groups.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons. The carbon atoms directly attached to the oxygen will appear at a different chemical shift compared to the other aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet can be prepared.

-

Expected Absorptions: The FTIR spectrum of tetraphenyl orthosilicate is expected to show characteristic absorption bands for:

-

Si-O-C stretching vibrations.

-

Aromatic C-H stretching and bending vibrations.

-

C=C stretching vibrations of the aromatic rings.

-

Table 3: Expected FTIR Peak Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, ~1490 | Aromatic C=C stretch |

| ~1240 | Aryl-O stretch |

| ~1100-900 | Si-O-C stretch |

| ~900-675 | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. Electrospray ionization (ESI) could also be used if the compound is introduced in solution.

-

Expected Fragmentation: The molecular ion peak [M]⁺ at m/z 400.1 would be expected. Fragmentation may involve the loss of phenoxy radicals (•OC₆H₅) or phenol molecules (HOC₆H₅).

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield specific data on the biological activity, mechanism of action, or effects on signaling pathways of Tetraphenyl Orthosilicate (CAS 1174-72-7). Research in this area has predominantly focused on the biological effects of silica (SiO₂), silica nanoparticles, and silicate ions in general.

Studies on silica nanoparticles have indicated that they can induce cellular responses, including cytotoxicity and the activation of inflammatory signaling pathways such as the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) pathways in various cell lines[11]. However, it is crucial to emphasize that these findings are not directly applicable to tetraphenyl orthosilicate, which is a distinct molecular entity with different physicochemical properties.

The lack of specific biological data for tetraphenyl orthosilicate presents an opportunity for future research to explore its potential bioactivity, including its cytotoxicity against cancer cell lines and its influence on key cellular signaling cascades.

Figure 2: A simplified representation of the TNF-MAPK signaling pathway, which is known to be affected by some silica-based materials, but has not been studied in the context of Tetraphenyl Orthosilicate.

Safety and Handling

Based on general safety data for related organosilicate compounds, the following handling precautions are recommended.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

Tetraphenyl orthosilicate is a well-defined organosilicon compound with established chemical and physical properties. While methods for its synthesis and purification are based on standard organic chemistry principles, detailed experimental protocols and specific analytical data are not widely published. A significant gap exists in the understanding of its biological activity and potential effects on cellular signaling pathways. This guide provides a comprehensive summary of the currently available information and highlights areas where further research is needed to fully characterize this compound, particularly for its potential applications in drug development and other life sciences.

References

- 1. actylislab.com [actylislab.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 7. What Is Tetraethyl Orthosilicate Used For? [ecopowerchem.com]

- 8. mt.com [mt.com]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. prezi.com [prezi.com]

- 11. youtube.com [youtube.com]

"tetraphenoxysilane molecular structure and bonding"

An In-depth Technical Guide on the Molecular Structure and Bonding of Tetraphenoxysilane

Abstract

This compound, also known as tetraphenyl silicate, is an organosilicon compound featuring a central silicon atom bonded to four phenoxy groups. Its unique structure makes it a valuable precursor in sol-gel processes, a component in the synthesis of advanced materials, and a subject of interest in materials science. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic signature of this compound. It includes detailed experimental protocols for its synthesis and analysis, summarizes key quantitative data, and presents logical diagrams for its synthesis and primary chemical reaction pathway—hydrolysis and condensation.

Introduction

This compound (CAS No. 1174-72-7) is a tetraorganoxysilane with the chemical formula C₂₄H₂₀O₄Si.[1] It is structurally defined by a central silicon atom covalently bonded to the oxygen atoms of four phenol moieties. This arrangement results in a sterically hindered yet reactive molecule, primarily utilized in applications requiring the controlled formation of silica-based networks. It is crucial to distinguish this compound, which possesses Si-O-C bonds, from the well-studied tetraphenylsilane (CAS No. 1048-08-4), which contains direct Si-C bonds and exhibits significantly different chemical properties, such as greater thermal and chemical stability.[2]

The primary utility of this compound stems from its role as a molecular precursor. Through hydrolysis and condensation reactions, the phenoxy groups can be replaced to form a three-dimensional silicon dioxide (silica) network, a cornerstone of sol-gel chemistry.[3][4]

Molecular Structure and Bonding

The molecular geometry of this compound is centered around the silicon atom. The four oxygen atoms are arranged in a tetrahedral geometry around the central silicon, which is characteristic of tetracoordinate silicon compounds. The overall symmetry and final bond angles are influenced by the steric bulk of the large phenyl groups.

Bonding Characteristics

-

Si-O Bond: The silicon-oxygen bond is a strong polar covalent bond. The significant difference in electronegativity between silicon (1.90) and oxygen (3.44) leads to substantial partial positive charge on the silicon atom, making it susceptible to nucleophilic attack, which is the basis for its hydrolysis reactivity.[5]

-

O-C Bond: This bond connects the silicate core to the phenyl groups.

-

pπ-dπ Interaction: A topic of discussion in silicon-oxygen chemistry is the potential for back-bonding, where the non-bonding p-orbitals of oxygen donate electron density to the empty 3d-orbitals of silicon.[5] This interaction can shorten the Si-O bond and influence the Si-O-C bond angle.

Crystallographic and Geometric Data

While extensive X-ray diffraction data is available for the related compound tetraphenylsilane,[6][7][8] a detailed single-crystal X-ray structure determination for this compound is not readily found in peer-reviewed literature. However, the expected geometric parameters can be inferred from data on analogous silicate structures and computational models. The central O-Si-O bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the bulky phenoxy ligands.

| Parameter | Expected Value Range | Source / Analogy |

| Molecular Formula | C₂₄H₂₀O₄Si | [1] |

| Molecular Weight | 400.51 g/mol | [9] |

| Physical State | White/pink solid | [1] |

| Si-O Bond Length | ~1.63 Å | Based on typical values in silicate glasses and organosiloxanes.[5] |

| O-Si-O Bond Angle | ~109.5° | Assumes near-tetrahedral geometry around the silicon atom. |

| Si-O-C Bond Angle | 120 - 140° | Wide range is typical for siloxanes, influenced by steric and electronic factors. |

Table 1: Key physical and expected geometric parameters for this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of silicon, carbon, and hydrogen atoms.

-

²⁹Si NMR: The ²⁹Si nucleus is a spin-½ nucleus, and its chemical shift is highly sensitive to the electronic environment around the silicon atom.[10] For this compound, a single resonance is expected, indicative of the single silicon environment.

-

¹H and ¹³C NMR: The spectra are dominated by signals from the four equivalent phenyl groups, showing characteristic resonances in the aromatic region.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ²⁹Si | -99.9 | Singlet | The chemical shift is characteristic of a Q⁴ silicate environment (Si(OR)₄).[9] |

| ¹H | ~7.0 - 7.5 | Multiplets | Expected aromatic region for phenoxy protons. |

| ¹³C | ~120 - 155 | Multiple | Expected aromatic and ipso-carbon signals for the phenoxy groups. |

Table 2: NMR spectroscopic data for this compound.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Assignment | Technique | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman | Medium |

| 1590, 1490 | Aromatic C=C Ring Stretch | IR, Raman | Strong |

| 1240 - 1200 | Aryl-O Stretch (Asymmetric) | IR | Strong |

| 1100 - 1000 | Si-O-C Stretch (Asymmetric) | IR | Strong |

| 970 - 910 | Si-O-Ph Stretch | IR | Strong |

| 800 - 700 | Aromatic C-H Out-of-Plane Bend | IR | Strong |

Table 3: Characteristic vibrational frequencies for this compound based on established correlations for organosilicon compounds.[11][12][13]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is the reaction of silicon tetrachloride with phenol.[14] The reaction is typically carried out in an inert solvent and may use a base to scavenge the HCl byproduct.

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Phenol (C₆H₅OH)

-

Anhydrous toluene (or other inert solvent)

-

Pyridine or triethylamine (optional, as HCl scavenger)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line glassware

Protocol:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet.

-

Reagents: Dissolve phenol (4.0 equivalents) in anhydrous toluene and add it to the reaction flask. If using a base, add it to this solution.

-

Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous toluene via the dropping funnel over 1-2 hours with vigorous stirring. The reaction is exothermic and produces HCl gas.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture. If a base was used, the pyridinium or triethylammonium hydrochloride salt will precipitate and can be removed by filtration.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol to yield this compound as a crystalline solid.

Analytical Protocols

-

NMR Spectroscopy:

-

Dissolve ~10-20 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.

-

Acquire ¹H, ¹³C, and ²⁹Si spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ²⁹Si, use a longer relaxation delay (e.g., 10-30 seconds) to ensure quantitative accuracy, or employ sensitivity-enhancement techniques like DEPT or INEPT.[15]

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a liquid cell.

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Chemical Reactivity: Hydrolysis and Condensation

The most significant chemical property of this compound is its ability to undergo hydrolysis and condensation, which forms the basis of the sol-gel process.[3] This multi-step reaction can be catalyzed by either acid or base.[4]

-

Hydrolysis: A phenoxy group (PhO⁻) is substituted by a hydroxyl group (OH⁻) through nucleophilic attack by water on the silicon atom. This reaction occurs stepwise, producing silanol intermediates and releasing phenol as a byproduct.

-

Condensation: Two silanol groups can react to form a siloxane bond (Si-O-Si) and a molecule of water (water condensation). Alternatively, a silanol group can react with a remaining phenoxy group to form a siloxane bond and a molecule of phenol (alcohol condensation).

These reactions continue, leading to the formation of oligomers, polymers, and eventually a cross-linked, three-dimensional silica gel network.

Conclusion

This compound is a key organosilicon compound whose utility is intrinsically linked to its molecular structure. The central tetrahedral silicon atom bonded to four phenoxy groups creates a molecule primed for controlled chemical transformation. While detailed crystallographic data remains an area for further research, a robust understanding of its structure and bonding can be achieved through spectroscopic analysis and comparison with related silicate compounds. The protocols and data presented herein provide a foundational guide for researchers and scientists working with this versatile precursor in the development of advanced materials.

References

- 1. This compound | C24H20O4Si | CID 70896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1',1'',1'''-Silanetetrayltetrakis(benzene) | C24H20Si | CID 66104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 5. msaweb.org [msaweb.org]

- 6. pp.bme.hu [pp.bme.hu]

- 7. The crystal structure and electron density of tetraphenyl-silicon, (C6H5)4Si | Semantic Scholar [semanticscholar.org]

- 8. Crystal and molecular structure of tetraphenylsilane - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 15. pascal-man.com [pascal-man.com]

A Technical Guide to the Thermal Stability of Tetraphenoxysilane for High-Temperature Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenoxysilane, a member of the aryloxysilane family, holds significant promise for a variety of high-temperature applications owing to its anticipated high thermal stability. This technical guide provides a comprehensive overview of the factors governing the thermal stability of this compound, drawing upon established principles of organosilicon chemistry and available data for analogous compounds. While specific quantitative thermal analysis data for this compound is not extensively available in public literature, this guide offers a predictive analysis of its thermal decomposition behavior, detailed experimental protocols for its evaluation, and a proposed degradation mechanism. This information is intended to be a valuable resource for researchers and professionals working with or considering this compound for applications demanding high thermal endurance.

Introduction

The development of materials with superior thermal stability is a critical endeavor for advancing technologies in sectors ranging from aerospace and electronics to specialized industrial processes. Organosilicon compounds, particularly silanes, have garnered considerable attention for their potential in high-temperature fluids, lubricants, and as precursors for ceramic materials. This compound (C₂₄H₂₀O₄Si), also known as tetraphenyl orthosilicate, is a notable candidate in this class due to the robust nature of the silicon-oxygen-aromatic moiety. The direct linkage of the silicon atom to four phenoxy groups through stable Si-O bonds is expected to confer exceptional resistance to thermal degradation. This guide delves into the theoretical and practical aspects of the thermal stability of this compound.

Predicted Thermal Stability and Data Presentation

Direct, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is scarce. However, by comparing its structure to related organosilicon compounds, a reliable prediction of its thermal behavior can be formulated. The primary determinant of thermal stability in organosilanes is the strength of the bonds to the silicon atom.

This compound is an aryloxysilane, and it is well-established that the Si-O-Ar (Aryl) linkage is thermally more stable than the Si-O-R (Alkyl) linkage found in alkoxy-silanes like tetraethoxysilane (TEOS). This increased stability is attributed to the resonance stabilization provided by the aromatic ring. Similarly, the Si-C bond in arylsilanes like tetraphenylsilane is also known for its high thermal stability.

The following table summarizes the predicted thermal stability of this compound in comparison to related compounds, based on general trends in organosilicon chemistry.

| Compound | Chemical Formula | Bond Type of Interest | Predicted Onset of Decomposition (°C) | Key Decomposition Products (Predicted) | Reference/Basis for Prediction |

| This compound | Si(OC₆H₅)₄ | Si-O-Aryl | > 400 | Phenol, benzene, silicon dioxide, various aromatic fragments | Inferred from high stability of Si-O-Ar bond and comparison with tetraphenylsilane. |

| Tetraphenylsilane | Si(C₆H₅)₄ | Si-Aryl | High | Benzene, biphenyl, silicon carbide (at very high temp.) | Known for exceptional thermal stability.[1] |

| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | Si-O-Alkyl | ~150 - 350 | Ethanol, ethylene, silicon dioxide | Lower stability due to weaker Si-O-Alkyl bond. |

Note: The predicted onset of decomposition for this compound is an educated estimation based on chemical principles and is expected to be significantly higher than that of TEOS. Experimental verification is crucial.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the silicon-oxygen bond at elevated temperatures. The following is a proposed degradation pathway:

-

Initiation: The process is expected to begin with the scission of a silicon-oxygen bond, which is the weakest point in the molecule under high thermal stress, to form a phenoxy radical and a silyl radical.

Si(OC₆H₅)₄ → •Si(OC₆H₅)₃ + •OC₆H₅

-

Propagation: The highly reactive radicals generated in the initiation step can then participate in a series of propagation reactions:

-

Hydrogen Abstraction: The phenoxy radical can abstract a hydrogen atom from another this compound molecule or from other decomposition products to form phenol, a likely major decomposition product.

-

Radical Attack: The silyl radical or phenoxy radical can attack another this compound molecule, leading to the formation of larger, more complex intermediates and the release of other radicals.

-

Rearrangement: Intramolecular rearrangements of the silyl radical could also occur, potentially leading to the formation of more stable intermediates.

-

-

Termination: The reaction cascade terminates when two radicals combine to form a stable molecule.

At very high temperatures, further degradation of the aromatic rings and the silicon-containing fragments would lead to the formation of a silicon dioxide or silicon oxycarbide residue. When heated to decomposition, it is expected to emit irritating fumes, including toxic fumes of silicon oxide and carbon dioxide, along with traces of incompletely burned carbon products.[2]

Experimental Protocols

To experimentally determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the degradation profile, and the final residual mass of this compound.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss) or by the intersection of the baseline with the tangent of the decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, boiling point, and to detect any phase transitions or exothermic/endothermic decomposition events.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum pan. For boiling point determination, a small pinhole can be made in the lid.

-

Atmosphere: Purge the sample chamber with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above its expected boiling point or decomposition temperature (e.g., 500 °C).

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks will indicate melting and boiling, while exothermic peaks may indicate decomposition or crystallization events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound at different temperatures.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of high-purity this compound into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample rapidly to a series of predetermined temperatures (e.g., 400 °C, 500 °C, 600 °C) in an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 50 °C) followed by a temperature ramp to a high temperature (e.g., 300 °C).

-

MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for identification of the decomposition products.

Visualizations

Logical Workflow for Thermal Stability Evaluation

The following diagram illustrates the logical workflow for a comprehensive evaluation of the thermal stability of this compound.

Caption: Workflow for evaluating the thermal stability of this compound.

Conclusion

This compound is a compound with high potential for use in applications requiring excellent thermal stability. Based on the principles of organosilicon chemistry, it is predicted to exhibit a significantly higher decomposition temperature compared to its aliphatic counterparts like TEOS. While direct experimental data remains to be extensively published, the proposed decomposition mechanism and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct their own evaluations. A thorough thermal analysis, following the outlined workflow, will be instrumental in quantifying the thermal limits of this compound and unlocking its full potential for advanced high-temperature applications.

References

"solubility of tetraphenoxysilane in common organic solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraphenoxysilane in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document synthesizes qualitative information, theoretical principles based on molecular structure, and analogous data from similar organosilane compounds. It also outlines a detailed experimental protocol for determining solubility and presents a visual workflow for this process.

Core Concepts: Predicting Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like." This means that non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents. This compound (C₂₄H₂₀O₄Si) is a large molecule where a central silicon atom is bonded to four phenoxy groups. The presence of four bulky, non-polar phenyl rings dominates the molecular properties, rendering the overall molecule hydrophobic and non-polar. While the Si-O bonds have some polarity, this is largely shielded by the phenyl groups. Therefore, it is anticipated to be more soluble in non-polar or weakly polar organic solvents and poorly soluble in highly polar solvents, particularly water.

Solubility Data

Quantitative solubility data for this compound is sparse. The most definitive public data indicates a solubility of less than 1 mg/mL at 20.5°C (68.9°F) and confirms its insolubility in water.[1] Based on its chemical structure and data from analogous compounds such as tetraphenylsilane, a qualitative solubility profile can be constructed.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Chemical Formula | Expected Solubility | Rationale/Notes |

| Non-Polar | Toluene | C₇H₈ | Soluble | "Like dissolves like" principle. Toluene's aromatic nature is compatible with the phenyl groups of this compound. Organosilanes are often soluble in toluene. |

| Benzene | C₆H₆ | Soluble | Similar to toluene, benzene's aromaticity should facilitate dissolution. The analogous compound, tetraphenylsilane, is known to be recrystallized from benzene. | |

| Hexane | C₆H₁₄ | Sparingly Soluble to Soluble | As a non-polar aliphatic hydrocarbon, hexane should be a reasonably good solvent. Other large organosilanes show high solubility in hexane.[2] | |

| Polar Aprotic | Tetrahydrofuran (THF) | C₄H₈O | Soluble | THF is a versatile solvent capable of dissolving a wide range of non-polar and polar compounds. Many organosilicon compounds are soluble in THF. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | DCM is a moderately polar solvent that is effective at dissolving many organic compounds. | |

| Chloroform | CHCl₃ | Soluble | Similar to DCM, chloroform is a good solvent for many non-polar and moderately polar organic solids. | |

| Acetone | C₃H₆O | Sparingly Soluble | Acetone is more polar than the above solvents, which may limit its ability to dissolve the non-polar this compound. Recrystallization of similar compounds from acetone suggests solubility may be temperature-dependent.[3] | |

| Polar Protic | Ethanol | C₂H₅OH | Poorly Soluble | The high polarity and hydrogen-bonding nature of ethanol are generally incompatible with the large, non-polar structure of this compound. Alkoxysilanes are often used in alcohol/water mixtures for sol-gel processes, implying some degree of interaction, but not necessarily high solubility of the unreacted silane.[4] |

| Methanol | CH₃OH | Poorly Soluble | Similar to ethanol, methanol is a highly polar, hydrogen-bonding solvent and is unlikely to be a good solvent for this compound. | |

| Water | H₂O | Insoluble | Confirmed by multiple sources. The hydrophobic nature of the four phenyl groups prevents dissolution in water.[1] |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with hotplate

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of these standards.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the solvent. An excess is necessary to ensure a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis to determine its concentration.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

References

Early Research on Tetraphenoxysilane and Its Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on tetraphenoxysilane and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and early synthetic methodologies of this class of organosilicon compounds. The guide summarizes quantitative data, details key experimental protocols from pioneering chemists, and illustrates reaction pathways and workflows.

Introduction

The study of organosilicon chemistry dates back to the 19th century, with this compound emerging as an early example of an aryloxysilane. Initial investigations focused on the synthesis of these compounds through the reaction of silicon tetrachloride with phenols or their corresponding salts. This early work laid the groundwork for understanding the reactivity of the silicon-oxygen bond and the properties of aryloxysilanes, which would later find applications in various fields, including materials science and as intermediates in organic synthesis. This guide delves into the primary literature from this formative period to provide a detailed account of the synthesis, properties, and reactions of this compound and its related compounds.

Synthesis of this compound

The earliest methods for synthesizing this compound primarily involved the reaction of silicon tetrachloride with phenol or sodium phenoxide. These approaches, while foundational, often required harsh reaction conditions. Later, the "direct process" was developed, offering a more efficient route for the synthesis of related alkoxysilanes.

Reaction of Silicon Tetrachloride with Phenol

One of the first successful methods for preparing this compound was the direct reaction of silicon tetrachloride with phenol. This reaction, typically carried out in the absence of a solvent, requires elevated temperatures to proceed.

Experimental Protocol:

A mixture of silicon tetrachloride and a stoichiometric excess of phenol is heated in a sealed vessel. The reaction produces this compound and hydrogen chloride gas as a byproduct. The progress of the reaction can be monitored by the evolution of HCl. Upon completion, the excess phenol and any unreacted silicon tetrachloride are removed by distillation, and the crude this compound is purified by vacuum distillation or recrystallization.

Logical Relationship of Synthesis:

Reaction of Silicon Tetrachloride with Sodium Phenoxide

An alternative and often more efficient method involves the use of pre-formed sodium phenoxide (also known as sodium phenate). This reaction proceeds more readily than the direct reaction with phenol.

Experimental Protocol:

Sodium metal is dissolved in an excess of anhydrous phenol to form a solution of sodium phenoxide. To this solution, silicon tetrachloride is added dropwise with stirring. The reaction is exothermic and may require cooling to control the rate. The reaction mixture is then heated to ensure completion. The sodium chloride byproduct is removed by filtration, and the excess phenol is distilled off. The resulting this compound is purified by vacuum distillation.

Reaction Pathway:

Physical and Chemical Properties

Early researchers characterized this compound based on its physical constants and its reactivity, particularly its susceptibility to hydrolysis.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀O₄Si | |

| Molecular Weight | 400.50 g/mol | |

| Melting Point | 47-50 °C | |

| Boiling Point | 467.3 °C at 760 mmHg | |

| Appearance | Colorless to pale yellow solid or liquid |

Reactions of this compound

The primary reaction of interest in early studies was the hydrolysis of the silicon-oxygen bond.

Hydrolysis

This compound, like other alkoxysilanes and aryloxysilanes, is susceptible to hydrolysis, a reaction that cleaves the Si-O-C bond to form silanols and phenol. The ultimate product of complete hydrolysis is silicic acid (hydrated silica) and phenol. The hydrolysis can be catalyzed by both acids and bases.

Experimental Protocol for Hydrolysis Study:

A known quantity of this compound is dissolved in a suitable solvent, such as ethanol or diethyl ether. A controlled amount of water, with or without a catalyst (e.g., hydrochloric acid or sodium hydroxide), is added. The mixture is stirred at a constant temperature, and the progress of the hydrolysis is monitored over time by measuring the concentration of a reactant or product, for example, by titration of the liberated phenol.

Hydrolysis Pathway:

Early Research on Derivatives

Early investigations also explored the synthesis of derivatives of this compound by using substituted phenols. The synthetic methods were analogous to those used for the parent compound. For example, reacting silicon tetrachloride with substituted phenols (e.g., cresols) would yield the corresponding tetra(aryloxy)silanes. The properties and reactivity of these derivatives were then compared to this compound to understand the influence of substituents on the Si-O-Ar bond.

Conclusion

The early research on this compound and its derivatives, conducted by pioneers in organosilicon chemistry, established the fundamental methods for their synthesis and provided initial insights into their chemical behavior. The reaction of silicon tetrachloride with phenols and phenoxides became the cornerstone for accessing these compounds. The study of their hydrolysis laid the groundwork for understanding the stability and reactivity of the aryloxysilane linkage. While the techniques and analytical methods of that era were limited compared to modern standards, the data and observations from these early studies were crucial for the development of organosilicon chemistry and the eventual application of these and related compounds in a wide array of technologies.

Unveiling the Electronic Landscape of Tetraphenoxysilane: A Theoretical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive theoretical analysis of the electronic properties of tetraphenoxysilane, a molecule with significant potential in materials science, is presented here. This technical guide offers researchers, scientists, and professionals in drug development a detailed exploration of its electronic structure, synthesized from available theoretical studies. The document outlines the fundamental electronic characteristics, computational methodologies, and potential synthetic pathways, providing a foundational resource for future research and application.

This compound [Si(OPh)₄] is a tetra-coordinate silicon compound characterized by a central silicon atom bonded to four phenoxy groups. This unique structure imparts a combination of thermal stability and reactivity that is of great interest for the synthesis of silicon-based polymers, ceramics, and as a precursor in chemical vapor deposition processes. Understanding the electronic properties at a quantum level is crucial for predicting its reactivity, stability, and potential applications in optoelectronics and as a charge-transporting material.

Electronic Properties: A Quantitative Overview

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscape of this compound and related aryloxysilanes. These computational methods provide insights into the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in determining the molecule's chemical reactivity and electronic behavior.